5-bromo-N'-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide
Description
5-bromo-N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
5-bromo-N-(cyclopentylideneamino)-3-phenyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-14-10-11-17-16(12-14)18(13-6-2-1-3-7-13)19(22-17)20(25)24-23-15-8-4-5-9-15/h1-3,6-7,10-12,22H,4-5,8-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSKZVRLAMRTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Carbohydrazide: The brominated indole is then reacted with hydrazine to form the carbohydrazide derivative.
Cyclopentylidene Substitution: Finally, the carbohydrazide derivative is reacted with cyclopentanone to introduce the cyclopentylidene group, resulting in the formation of 5-bromo-N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-phenyl-1H-indole-2-carbohydrazide: Lacks the cyclopentylidene group, which may affect its biological activity and chemical properties.
N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide: Lacks the bromine atom, which may influence its reactivity and interactions with molecular targets.
Uniqueness
5-bromo-N’-cyclopentylidene-3-phenyl-1H-indole-2-carbohydrazide is unique due to the presence of both the bromine atom and the cyclopentylidene group, which may confer distinct chemical and biological properties compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
